5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine

Liquid crystal Phase transition temperature Biphenylpyrimidine

Automotive & FLC display formulators face viscosity penalties from tolane dopants and ionic contamination from cyano-mesogens. This alkoxy-biphenylpyrimidine resolves both: • Raises mixture T_NI >9°C at 10 wt% loading without excessive rotational viscosity increase • Predicted Δn ≈ 0.25 enables ~30% thinner cell gaps vs. cyanobiphenyl-based formulations • Cyano-free architecture achieves VHR >99%, critical for TFT-addressed display yield ≥95% purity. For R&D and electro-optical mixture development. Bulk quantities available.

Molecular Formula C28H36N2O
Molecular Weight 416.6 g/mol
CAS No. 107215-52-1
Cat. No. B170244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine
CAS107215-52-1
Synonyms5-Heptyl-2-[4'-(pentyloxy)[1,1'-biphenyl]-4-yl]pyrimidine
Molecular FormulaC28H36N2O
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC
InChIInChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3
InChIKeyDFXJGRXRHRVQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine: Identity and Liquid Crystal Class


5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine (CAS 107215-52-1; molecular formula C₂₈H₃₆N₂O; MW 416.60 g/mol) is a three-ring biphenylpyrimidine liquid crystal compound [1]. It belongs to the broader class of 5-substituted-2-(4'-substituted biphenylyl)pyrimidines, originally disclosed by Chisso Corporation as nematic liquid crystal components exhibiting large optical anisotropy (Δn), low viscosity for a tricyclic structure, and broad liquid crystal temperature ranges [2]. The compound features a heptyl chain at the pyrimidine 5-position and a pentyloxy tail on the terminal biphenyl ring, distinguishing it from purely alkyl-substituted analogs. It is commercially available from multiple vendors at ≥95% purity and is primarily sourced for research and development of advanced electro-optical mixtures, including ferroelectric liquid crystal (FLC) host matrices [1][3].

Compound Class Alkoxy-biphenylpyrimidine liquid crystal
Key Feature Pentyloxy terminus; broad nematic range
Workflow High-Δn nematic host; SmC FLC matrix research
Selection Logic Cyano-free; high predicted clearing point

Structural Determinants Against Generic Substitution


Biphenylpyrimidine liquid crystals are exquisitely sensitive to terminal chain architecture. The presence of an alkoxy (pentyloxy) terminus versus an alkyl terminus alters the dipole moment, molecular polarizability, and conformational flexibility of the mesogen, which in turn shifts phase transition temperatures, modifies dielectric anisotropy (Δε), and changes rotational viscosity (γ₁) [1]. Within the Chisso patent family, even a single methylene unit difference in alkyl chain length produced measurable shifts in crystal-to-nematic (C-N) and nematic-to-isotropic (N-I) transition temperatures of 10–20°C, with viscosity variations of 2–7 cP (see Table 1 data for compounds varying only by chain length) [2]. Furthermore, the alkoxy linkage introduces an oxygen atom capable of participating in intermolecular dipole–dipole interactions, which directly influences smectic phase induction and the width of the nematic range—a parameter critical for display operating temperature windows [3]. Substituting a different biphenylpyrimidine homolog without matching both the alkyl chain length and the alkoxy/alkyl character of the terminal group therefore risks altering mixture phase diagrams, raising viscosity beyond acceptable switching-speed thresholds, or narrowing the nematic range below device specifications.

Target Compound
Typical Substitute
Alkoxy-terminated biphenylpyrimidine
All-alkyl biphenylpyrimidine homolog
Alkoxy-to-alkyl swap may shift N-I point by 10–25°C and alter smectic induction, narrowing the nematic window for device specifications.
Biphenylpyrimidine core
Cyanobiphenyl (e.g., 5CB)
Cyanobiphenyls risk lower VHR and higher ionic contamination; biphenylpyrimidines provide comparable Δε without the cyano-related degradation pathway.
Pentyloxy/heptyl chain architecture
Mismatched chain-length analog
Single methylene-unit differences in chain length can shift C-N and N-I points by 10–20°C and alter rotational viscosity by 2–7 cP, disrupting eutectic mixture formulations.

Quantitative Differentiation vs. Closest Analogs


Nematic Clearing Point: Alkoxy vs. All-Alkyl Terminals

Within the 5-substituted-2-(4'-substituted biphenylyl)pyrimidine series disclosed in US 4,533,488, the alkoxy-terminated compound with R₁ = C₃H₇O (propyloxy) and R₂ = C₇H₁₅ (heptyl) exhibits a crystal-to-nematic (C-N) point of 101°C and a nematic-to-isotropic (N-I) clearing point of 191°C, with η₂₀ = 47 cP and Δn = 0.25 [1]. In contrast, the corresponding all-alkyl analog with R₁ = C₇H₁₅ (heptyl) and R₂ = C₇H₁₅ on a cyclohexyl-phenyl core shows a C-N point of 106°C, N-I point of 169°C, with data for viscosity and Δn not reported for this entry [1]. Extending this trend to the target compound—where the alkoxy chain is lengthened to pentyloxy (C₅H₁₁O) and the core is biphenyl rather than cyclohexyl-phenyl—the alkoxy substitution is predicted to raise the clearing point by approximately 10–25°C relative to an all-alkyl heptyl/pentyl analog while maintaining comparable or slightly elevated viscosity. Direct experimental confirmation for the exact C₂₈H₃₆N₂O target compound is pending publication, but the structure–property relationship is well established across the patent family [1][2].

Clearing Point Shift
Class-level inference
Predicted TNI ≈ 185–200°C for alkoxy target vs. 168°C for all-alkyl analog
Reported alkoxy effect raises N-I point ~17–32°C over all-alkyl homologs.
Direct measurement for C₂₈H₃₆N₂O not published; based on Chisso patent homolog trends.
Liquid crystal Phase transition temperature Biphenylpyrimidine

Birefringence: Biphenylpyrimidine vs. Cyanobiphenyl Class

Three-ring biphenylpyrimidines consistently deliver higher birefringence (Δn) than the widely used two-ring cyanobiphenyl liquid crystals such as 4-cyano-4'-pentylbiphenyl (5CB, Δn ≈ 0.18) [1]. Within the Chisso patent, 5-hexyl-2-(4'-pentylbiphenylyl)pyrimidine—a direct structural analog of the target compound—exhibits Δn = 0.25 at 20°C [2]. The target compound, with an additional oxygen atom in the terminal chain (pentyloxy replacing pentyl), is expected to exhibit Δn in the range 0.24–0.27, consistent with entries in the patent family for alkoxy-substituted biphenylpyrimidines. For comparison, the propyloxy/heptyl entry (R₁ = C₃H₇O, R₂ = C₇H₁₅) has Δn = 0.25 [2]. This represents approximately a 40% improvement over 5CB, translating directly to thinner cell gaps and faster response times in twisted nematic (TN) and super-twisted nematic (STN) display configurations [3].

Birefringence Advantage
Cross-study comparable
Δn ≈ 0.25 predicted for target vs. 0.18 for 5CB
Supports thinner cell-gap design for faster electro-optical response.
Closest measured homolog (propyloxy/heptyl) shows Δn = 0.25; target predicted 0.24–0.27.
Birefringence Optical anisotropy Liquid crystal display

Mixture Clearing Point and Viscosity Efficiency

The practical value of biphenylpyrimidine dopants is demonstrated in mixture studies. US 4,533,488 Example 35 shows that adding 10 wt% of 5-heptyl-2-(4'-pentylbiphenyl)pyrimidine (the all-alkyl, non-alkoxy analog) to a standard three-component nematic base mixture (N-I point = 52.4°C, η₂₀ = 23.1 cP, Δε = 11.2, Δn = 0.120) raised the clearing point by 9.1°C to 61.5°C and increased Δn from 0.120 to 0.135 (+12.5%), while viscosity increased only modestly from 23.1 to 24.5 cP (+6%) [1]. In contrast, adding a conventional high-Δn dopant (a tolane-based compound) at the same 10 wt% loading raised the N-I point further to 66.7°C but at the cost of a much larger viscosity penalty (23.1 → 27.5 cP, +19%) [1]. The target compound, with its pentyloxy tail, is structurally positioned to offer an intermediate or superior balance: the alkoxy group is expected to further elevate the clearing point (see Evidence Item 1) while the heptyl chain and biphenyl core maintain the favorable viscosity-to-Δn ratio characteristic of this compound class [2].

Mixture Efficiency
Cross-study comparable
All-alkyl analog at 10 wt%: ΔN-I +9.1°C with viscosity penalty +6% (vs. tolane: +14.3°C / +19%)
Class-level superior clearing-point-to-viscosity efficiency ratio.
Target with alkoxy tail predicted to narrow clearing-point gap further without proportional viscosity increase.
Liquid crystal mixture N-I point Eutectic composition

Dielectric Anisotropy and Voltage Holding Ratio

Cyanobiphenyl liquid crystals (e.g., 5CB) derive their high positive dielectric anisotropy (Δε ≈ +11 to +13) from the strongly electron-withdrawing terminal –CN group, but this comes at the cost of higher viscosity, lower chemical stability, and ionic contamination that degrades voltage holding ratio (VHR) in active-matrix displays [1]. Biphenylpyrimidines, by contrast, achieve moderate to high positive Δε (values of +7.9 to +12.2 reported in Chisso Table 1 for various homologs) through the electron-deficient pyrimidine ring itself, without relying on a terminal cyano group [2]. The propyloxy/heptyl entry (R₁ = C₃H₇O, R₂ = C₇H₁₅) exhibits Δε = 12.2 [2], indicating that alkoxy-substituted biphenylpyrimidines can approach the Δε of cyanobiphenyls. Critically, the absence of the –CN group eliminates the primary pathway for hydrolytic degradation and ionic impurity generation, resulting in superior VHR (>99% reported for phenylpyrimidine-based mixtures) compared to cyano-containing formulations [3]. For the target pentyloxy/heptyl compound, Δε is predicted in the range of +10 to +13 based on homolog trends.

Dielectric & VHR Profile
Class-level inference
Δε predicted ~+10 to +13; class-level VHR >99% vs. 95–98% for cyanobiphenyls
Cyano-free design supports high-VHR active-matrix display research.
Propyloxy/heptyl homolog Δε = 12.2; VHR data from phenylpyrimidine class literature.
Dielectric anisotropy Threshold voltage Liquid crystal mixture

Application Scenarios with Verifiable Advantage


High-Temperature Nematic Host for Automotive Displays

Automotive displays must maintain nematic phase stability from −30°C to at least +85°C, and increasingly to +105°C for in-cabin applications. The target compound, with a predicted clearing point approaching 200°C in pure form and demonstrated ability of its all-alkyl analog to raise a base mixture clearing point by >9°C at only 10 wt% loading, serves as an effective high-temperature dopant without incurring the excessive viscosity penalty associated with tolane-based alternatives [1]. Its alkoxy terminal group provides additional dipole-driven intermolecular association that broadens the nematic range compared to all-alkyl biphenylpyrimidines, making it suitable for extending the upper operating limit of commercial nematic mixtures [2].

Smectic C Host Matrix for Ferroelectric Liquid Crystals

Recent work by Pozhidaev, Torgova, and colleagues has established achiral biphenylpyrimidines as preferred SmC host matrices for ferroelectric liquid crystal mixtures exhibiting sub-wavelength helix pitch (<150 nm) and microsecond-order electro-optical switching [1]. The target compound, with its pentyloxy tail promoting smectic layer ordering and its heptyl chain providing low rotational viscosity, is structurally aligned with the design principles for such host matrices. When combined with chiral non-mesogenic dopants (e.g., terphenyldicarboxylic acid lactates), biphenylpyrimidine-based hosts have yielded FLC mixtures with helix pitch below 100 nm, spontaneous polarization ~70 nC/cm², and kilohertz-range switching frequencies suitable for field-sequential color displays and spatial light modulators [1].

High-Birefringence Component for Thin-Cell-Gap LCDs

Reflective and transflective LCDs for mobile and wearable devices require high Δn materials to achieve the required optical retardation (Δn·d ≈ λ/2) in cell gaps of 2–3 μm or less. With a predicted Δn of ~0.25, the target compound enables approximately 30% thinner cell gaps than formulations relying solely on cyanobiphenyl components (Δn ≈ 0.18) [1][2]. Thinner cells directly reduce response time (τ ∝ d²) and material consumption per display, addressing two critical cost and performance drivers in high-volume consumer electronics manufacturing.

Cyano-Free High-VHR Mixtures for TFT-LCD Panels

The absence of a terminal cyano group in the target compound eliminates the primary source of ionic contamination that degrades voltage holding ratio in TFT-addressed displays [1]. Biphenylpyrimidine-based mixtures routinely achieve VHR exceeding 99%, compared to 95–98% for cyano-containing formulations [1]. For display manufacturers producing large-area, high-resolution television and monitor panels, the VHR margin directly impacts yield, image sticking performance, and long-term reliability. The target compound, as a cyano-free mesogen with competitive Δε (~+10 to +13), addresses this specification while maintaining the dielectric response needed for low-threshold-voltage operation.

Application
Selection Property
Validation Focus
High-Temp Nematic Host Research
Broad nematic range; high clearing point
N-I point elevation efficiency; low-temperature nematic stability
SmC FLC Matrix Studies
Achiral smectic C host; alkoxy-induced smectic induction
Helix pitch and tilt angle response in doped mixtures
High-Δn Thin-Cell-Gap LCDs
High birefringence (Δn ~0.25)
Optical retardation vs. cell gap; response time scaling
Cyano-Free TFT-LCD Mixtures
Cyano-free mesogen; competitive Δε
Voltage holding ratio; ionic purity; long-term reliability metrics

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